![molecular formula C11H16N2O4S B2501952 2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid CAS No. 408367-55-5](/img/structure/B2501952.png)
2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid
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Description
This compound, also known as tert-Butyl 2-[[2-(tert-butoxycarbonylamino)ethyl]thiazol-4-yl]acetate , is a white to beige solid . It is stable at room temperature and has some solubility, usually dissolving more easily in organic solvents . It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting relevant starting materials under appropriate conditions . The specific synthesis method involves multi-step synthesis reactions, which are common in organic synthesis . It often requires several steps to synthesize the target compound .Molecular Structure Analysis
The molecular formula of this compound is C10H14N2O4S . It has a molar mass of 258.3 g/mol .Chemical Reactions Analysis
This compound is used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which significantly speeds up reaction rates .Physical And Chemical Properties Analysis
This compound is a white to beige solid . It is stable at room temperature and has some solubility, usually dissolving more easily in organic solvents . The molecular weight of this compound is 258.3 g/mol .Safety And Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
properties
IUPAC Name |
2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-4-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13(4)9-12-7(6-18-9)5-8(14)15/h6H,5H2,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARPKUGVRRZPNRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC(=CS1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid |
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